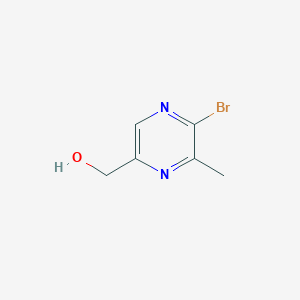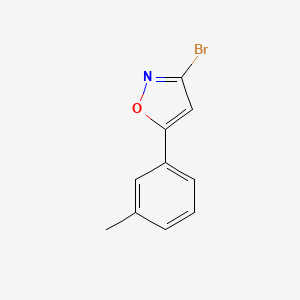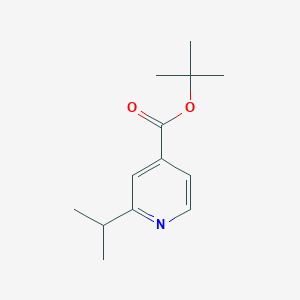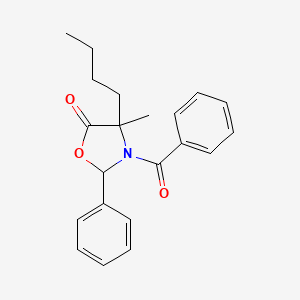
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and its role as a chiral auxiliary. The presence of multiple stereocenters in its structure makes it a valuable tool for inducing chirality in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via acylation using benzoyl chloride in the presence of a base such as pyridine.
Addition of the Butyl and Methyl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for such syntheses, providing better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the benzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones.
科学的研究の応用
(2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its chiral properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one involves its role as a chiral auxiliary. It induces chirality in chemical reactions by providing a chiral environment, which influences the stereochemistry of the products. The molecular targets include various carbonyl compounds, and the pathways involve nucleophilic addition or substitution reactions.
類似化合物との比較
Similar Compounds
- (2S,4S)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
- (2S,4R)-3-Benzoyl-4-butyl-4-methyl-2-phenyloxazolidin-5-one
Uniqueness
This compound is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary. Its ability to induce chirality in a wide range of chemical reactions sets it apart from other similar compounds .
特性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
3-benzoyl-4-butyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C21H23NO3/c1-3-4-15-21(2)20(24)25-19(17-13-9-6-10-14-17)22(21)18(23)16-11-7-5-8-12-16/h5-14,19H,3-4,15H2,1-2H3 |
InChIキー |
YZLDEARYMYGAAR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


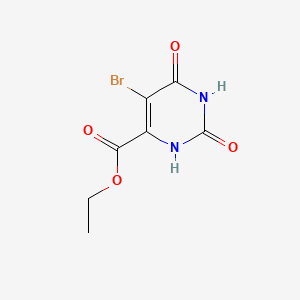
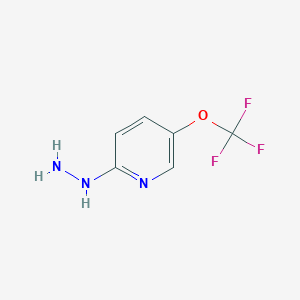
![(5-Fluoro-1H-benzo[d][1,2,3]triazol-6-yl)methanol](/img/structure/B13681448.png)

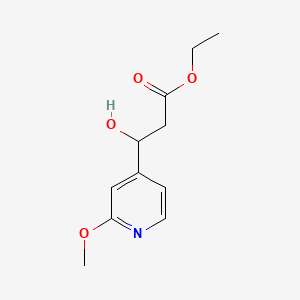
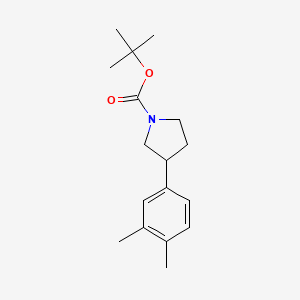
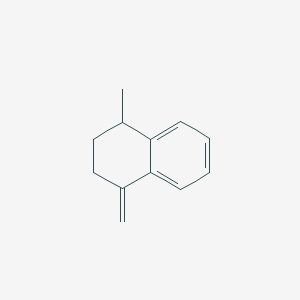
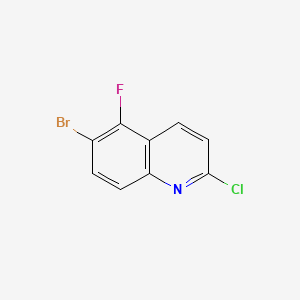
![8-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13681489.png)
![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)
